Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate

Description

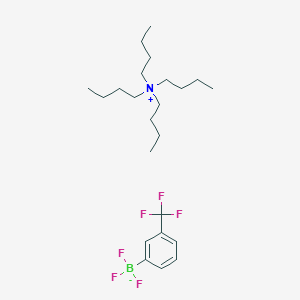

Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) is a chemical compound with the molecular formula C16H36BN•C7H4F6 and a molecular weight of 455.37 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique properties, which make it valuable for various scientific applications.

Properties

IUPAC Name |

tetrabutylazanium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H4BF6/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h5-16H2,1-4H3;1-4H/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUIJAIVASGMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40BF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) involves several steps. One common method includes the reaction of a trifluoromethyl-phenylboronic acid derivative with tetrabutylammonium fluoride. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial production methods for this compound are not widely documented, as it is primarily used in research rather than large-scale industrial applications. the synthesis process can be scaled up with appropriate modifications to the reaction conditions and purification steps.

Chemical Reactions Analysis

Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It is often used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) has several scientific research applications:

Biochemistry: This compound is utilized in proteomics research to study protein interactions and modifications.

Medicine: While not directly used in therapeutic applications, it serves as a valuable tool in medicinal chemistry research to develop new pharmaceuticals.

Mechanism of Action

The mechanism of action of Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) involves its ability to participate in various chemical reactions. The trifluoromethyl group and the borate moiety play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .

Comparison with Similar Compounds

Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) can be compared with other similar compounds, such as:

Tetrabutylammonium tetrafluoroborate: Used as a phase transfer catalyst and electrolyte in various chemical reactions.

Tetrabutylammonium hexafluorophosphate: Commonly used in electrochemistry and as a supporting electrolyte.

Tetrabutylammonium perchlorate: Utilized in organic synthesis and electrochemical applications.

The uniqueness of this compound) lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for specialized research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.